4-Methoxycarbonylcinnamonitrile
Description
4-Methoxycarbonylcinnamonitrile (CAS: Not explicitly listed in evidence) is a nitrile derivative featuring a methoxycarbonyl (–COOCH₃) group at the 4-position of a cinnamonitrile backbone. Cinnamonitrile derivatives are characterized by an α,β-unsaturated nitrile (CH₂=CH–CN) structure, which imparts reactivity for applications in organic synthesis, pharmaceuticals, and materials science. The methoxycarbonyl group enhances electron-withdrawing effects, influencing the compound’s polarity, stability, and reactivity compared to simpler analogs like 4-methoxycinnamonitrile .
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
methyl 4-(2-cyanoethenyl)benzoate |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-7H,1H3 |
InChI Key |
QEXRDLACHBWICR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-methoxycarbonylcinnamonitrile and analogous compounds:
Substituent Effects on Reactivity
- Electron-Withdrawing vs. Electron-Donating Groups :
- The methoxycarbonyl group (–COOCH₃) in this compound withdraws electrons via resonance and induction, enhancing the electrophilicity of the α,β-unsaturated nitrile system. This contrasts with 4-methoxycinnamonitrile, where –OCH₃ donates electrons, reducing electrophilicity .
- In biphenyl derivatives (e.g., 4′-methoxybiphenyl-4-carbonitrile), the –OCH₃ group stabilizes the aromatic system, favoring applications in optoelectronics .
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